molecular formula C18H20N2OS2 B2697364 3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one CAS No. 478246-91-2

3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one

Cat. No.: B2697364
CAS No.: 478246-91-2
M. Wt: 344.49
InChI Key: MLGPYZSMZXUHQZ-UHFFFAOYSA-N
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Description

“3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one” is a chemical compound with the CAS Number: 478246-90-1. It has a molecular weight of 316.45 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of this compound is C16H16N2OS2 . The InChI code for the compound is 1S/C16H16N2OS2/c1-9-4-5-14-13 (6-9)15-12 (8-20-14)7-17-16 (18-15)21-11 (3)10 (2)19/h4-7,11H,8H2,1-3H3 .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the resources I have. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 316.45 and is solid in its physical form . For more specific physical and chemical properties like melting point, boiling point, and density, it’s recommended to refer to specialized chemical databases .

Scientific Research Applications

Synthesis Techniques

  • One-Pot Multistep Synthesis: Research demonstrates the effectiveness of one-pot multistep synthesis techniques in creating complex molecules, such as those related to the sulfomycin family of thiopeptide antibiotics, by utilizing Bohlmann-Rahtz heteroannulation reactions (Bagley et al., 2005).

Biological Applications

  • Antibacterial and Anti-biofilm Activities: Thiochromeno[3,4-d]pyrimidine derivatives have been synthesized and shown to exhibit promising antibacterial and anti-biofilm activities against various strains of bacteria, highlighting the potential of similar compounds in medical research (Suresh et al., 2016).

Chemical Transformations and Reactivity

  • Nucleophilic Displacement and Oxidation: Studies on pyrimidinones demonstrate the feasibility of nucleophilic displacement of a methylsulfanyl group and its subsequent oxidation, offering insights into modifying similar compounds for specific functionalities (Kikelj et al., 2010).

Heterocyclic Chemistry

  • Synthesis of Heterocyclic Compounds: The creation of pyrimidine-linked pyrazole heterocyclics and evaluation of their insecticidal and antibacterial potential showcases the broad applicability of similar compounds in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020).

Supramolecular Chemistry

  • Dimerization Via Hydrogen Bonding: The strong dimerization behavior of ureidopyrimidones through quadruple hydrogen bonding indicates the potential for using similar compounds in the design of supramolecular assemblies (Beijer et al., 1998).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3,3-dimethyl-1-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS2/c1-11-5-6-14-13(7-11)16-12(9-22-14)8-19-17(20-16)23-10-15(21)18(2,3)4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGPYZSMZXUHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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